
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone is a pyrroline.
Scientific Research Applications
Antimicrobial Properties
A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole derivatives, including compounds structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic ring. The introduction of a methoxy group in the structure enhanced the activity (Hublikar et al., 2019).
Synthetic Methodologies
Ryabukhin et al. (2012) developed a method for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. This method involved a three-component condensation, highlighting the versatility of pyrrolone compounds in synthetic chemistry (Ryabukhin et al., 2012).
Application in Heterocyclic Chemistry
Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives, including structures similar to 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These compounds were formed through a domino condensation process, showcasing the compound's relevance in the creation of complex heterocyclic structures (Maity & Pramanik, 2013).
Pharmacological Potential
Ahmad et al. (2015) synthesized novel 2(3H) pyrrolone derivatives, which share a structural relationship with 3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone. These derivatives exhibited antibacterial, antifungal, and antitubercular activities, suggesting the pharmacological potential of such compounds (Ahmad et al., 2015).
Photochemical Studies
Ihlefeld and Margaretha (1992) studied the photochemical reactivity of 5,5-dimethyl-1H-pyrrol-2(5H)-one and its derivatives, which are structurally related to the compound of interest. Their research provides insights into the photochemical properties of pyrrolone compounds (Ihlefeld & Margaretha, 1992).
properties
Product Name |
3-Acetyl-5-hydroxy-4,5-dimethyl-1-octyl-2-pyrrolone |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
3-acetyl-5-hydroxy-4,5-dimethyl-1-octylpyrrol-2-one |
InChI |
InChI=1S/C16H27NO3/c1-5-6-7-8-9-10-11-17-15(19)14(13(3)18)12(2)16(17,4)20/h20H,5-11H2,1-4H3 |
InChI Key |
IWFCPVZRZLDTPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C(C1(C)O)C)C(=O)C |
synonyms |
MT 21 MT-21 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



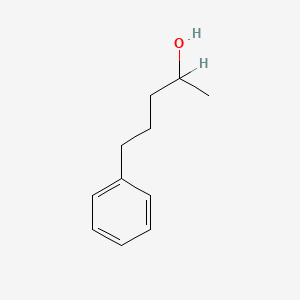
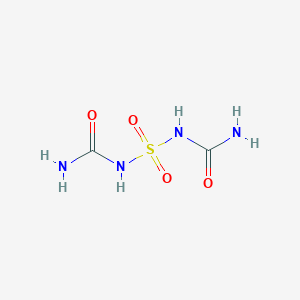

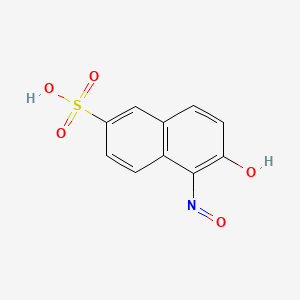

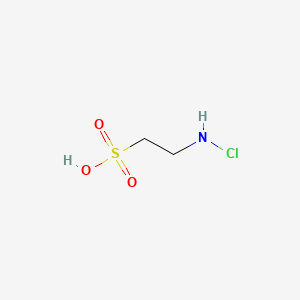
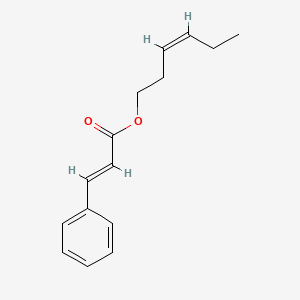
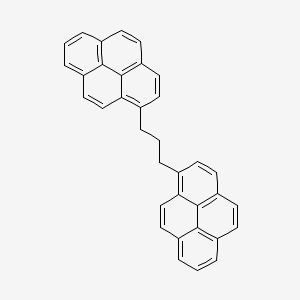
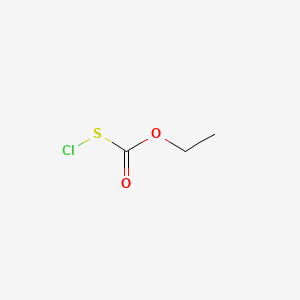
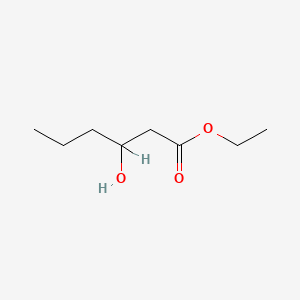


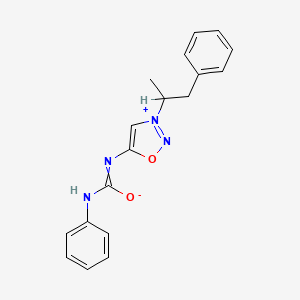
![(3As,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1199619.png)